molecular formula C28H29N3O4S B11694027 7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11694027
M. Wt: 503.6 g/mol
InChI Key: IHWJXYUSSNFATP-UHFFFAOYSA-N
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Description

7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core, a piperidine sulfonyl group, and various other functional groups. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

The synthesis of 7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves multiple steps and specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The piperidine sulfonyl group and other functional groups contribute to its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Compared to other benzodiazepines, 7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has unique structural features that contribute to its distinct pharmacological profile. Similar compounds include:

These compounds share a similar benzodiazepine core but differ in their functional groups and pharmacological effects.

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

7-methyl-5-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C28H29N3O4S/c1-20-10-15-25-24(18-20)27(21-8-4-2-5-9-21)31(19-26(32)29-25)28(33)22-11-13-23(14-12-22)36(34,35)30-16-6-3-7-17-30/h2,4-5,8-15,18,27H,3,6-7,16-17,19H2,1H3,(H,29,32)

InChI Key

IHWJXYUSSNFATP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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